molecular formula C11H10BrNO2 B1466382 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol CAS No. 1231244-43-1

2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Cat. No.: B1466382
CAS No.: 1231244-43-1
M. Wt: 268.11 g/mol
InChI Key: XZFFRJCKPQSQSP-UHFFFAOYSA-N
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Description

2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a high-purity isoxazole derivative offered for research and development applications. Isoxazoles are a prominent class of five-membered heterocyclic compounds known for their significant role in medicinal chemistry due to a wide spectrum of biological activities . These compounds are key structural motifs in many clinical drugs and are frequently investigated for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The specific structure of this compound, featuring a bromophenyl substituent and an ethanol functional group, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this scaffold in drug discovery, particularly in the development of targeted therapies and multi-targeted agents . It serves as a key building block in organic synthesis and is useful for exploring structure-activity relationships. Available with a guaranteed purity of 99% . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)11-7-10(4-5-14)15-13-11/h1-3,6-7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFRJCKPQSQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291739
Record name 3-(3-Bromophenyl)-5-isoxazoleethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-43-1
Record name 3-(3-Bromophenyl)-5-isoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231244-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-5-isoxazoleethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Catalyzed (3 + 2) Cycloaddition

Historically, copper(I) and ruthenium(II) catalysts have been employed to promote the cycloaddition of nitrile oxides with alkynes to form isoxazoles. For example:

  • Copper(I)-catalyzed cycloaddition of 3-bromo-substituted phenyl alkynes with nitrile oxides generates 3-(3-bromo-phenyl)-5-isoxazoles.
  • Subsequent functionalization at the 5-position with an ethanol side chain can be achieved via reduction or substitution reactions.

However, metal catalysts pose disadvantages such as toxicity, cost, and difficulty in removal from products.

Metal-Free Synthetic Routes

To overcome the drawbacks of metal catalysis, metal-free synthetic routes have been developed and are gaining prominence. These methods often proceed under milder conditions, at room temperature, and avoid toxic metal residues, which is advantageous for pharmaceutical applications.

A typical metal-free approach involves:

  • Generation of nitrile oxides in situ from aldoximes or hydroxamoyl chlorides.
  • Reaction with alkynes bearing the 3-bromo-phenyl substituent under microwave irradiation or conventional heating.
  • Use of bases such as DIPEA (N,N-diisopropylethylamine) or DBU to facilitate the cycloaddition.
  • Subsequent conversion of the isoxazole intermediate to the ethanol derivative by reduction or nucleophilic substitution.

Microwave-assisted reactions have been reported to improve yields and reduce reaction times significantly.

Representative Synthetic Scheme (Generalized)

Step Reagents/Conditions Description Yield (%)
1 3-Bromo-phenyl alkyne + N-hydroxybenzimidoyl chloride (in situ nitrile oxide) (3 + 2) Cycloaddition under microwave irradiation or metal catalysis 50–90
2 Reduction or nucleophilic substitution of the 5-position substituent Introduction of ethanol side chain 60–80

Note: Specific reagents for reduction include hydroxylamine hydrochloride in methanolic KOH or other reducing agents.

Detailed Research Findings

  • Microwave-Assisted Green Synthesis : Microwave irradiation has been employed to facilitate the cycloaddition step efficiently, yielding 3,5-disubstituted isoxazoles in moderate to excellent yields (50–70%) without metal catalysts. For example, polymer-supported intermediates reacted with hydroxylamine hydrochloride under microwave conditions to yield isoxazoles.

  • Solid-Phase Synthesis : Resin-supported carboxylic acids have been converted to alkynes, which then undergo cycloaddition with nitrile oxides to form isoxazoles. Cleavage from the resin yields the free isoxazole derivatives. This method allows for diversity-oriented synthesis and easy purification.

  • Regioselectivity and Yield Optimization : Use of bases like DIPEA and solvents such as DMF or mixtures with isopropanol under microwave irradiation have been optimized to improve yields and regioselectivity for isoxazole formation.

  • Biological Activity Correlation : Some isoxazole derivatives synthesized via these methods have shown promising biological activities, including histone deacetylase inhibition, which is relevant for anticancer drug development. This underscores the importance of efficient synthetic routes for such compounds.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Disadvantages Yield Range (%)
Metal-Catalyzed (Cu(I), Ru(II)) 3-Bromo-phenyl alkyne, nitrile oxide precursors, Cu(I)/Ru(II) catalysts Heating or microwave High regioselectivity, well-studied Toxic metals, cost, waste 60–90
Metal-Free Cycloaddition Nitrile oxide precursors, 3-bromo-phenyl alkynes, bases (DIPEA, DBU), microwave irradiation Mild temperature, solvent DMF/i-PrOH Eco-friendly, avoids metal contamination Sometimes lower yield, longer reaction times 50–70
Solid-Phase Synthesis Resin-bound carboxylic acids, propargyl bromide, nitrile oxides Microwave irradiation, cleavage with HF Easy purification, diversity-oriented Requires resin support, specialized equipment 50–80

Chemical Reactions Analysis

2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Biological Activity
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol 3-Bromo-phenyl, ethanol C₁₁H₁₀BrNO₂ 268.11 ~2.6 92.1 Potential antiviral
(3-(3-Bromophenyl)isoxazol-5-yl)methanol 3-Bromo-phenyl, methanol C₁₀H₈BrNO₂ 254.08 2.596 46.26 Intermediate in drug synthesis
2-(3-(2-Nitrophenyl)isoxazol-5-yl)ethanol 2-Nitrophenyl, ethanol C₁₁H₁₀N₂O₄ 234.21 1.5 92.1 Not reported
1-(3-(4-Bromophenyl)isoxazol-5-yl)methaneamine 4-Bromo-phenyl, amine C₁₀H₉BrN₂O 253.10 N/A N/A Filoviral inhibitor
2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol 4-Chlorophenyl, ethanol C₁₁H₁₀ClNO₂ 231.66 ~2.0 92.1 Not reported
Key Observations :
  • Bromine vs. Chlorine/Nitro Substituents : Bromine’s higher electronegativity and larger atomic radius enhance lipophilicity (higher logP) compared to chlorine or nitro groups . This may improve membrane permeability but reduce aqueous solubility.
  • Ethanol vs. The amine group in the methaneamine derivative () introduces basicity, enabling hydrogen bonding and ion-pair interactions critical for antiviral activity .
  • Positional Isomerism : Substitution at the phenyl ring’s meta (3-bromo) vs. para (4-bromo) position alters steric and electronic effects, influencing binding to biological targets .

Biological Activity

The compound 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C10_{10}H10_{10}BrN2_{2}O
  • Molecular Weight : 256.1 g/mol

Isoxazole derivatives exhibit various biological activities, often attributed to their ability to interact with multiple biological targets. The presence of the bromophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioactivity.

Potential Mechanisms:

  • Antiproliferative Activity : Isoxazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Properties : Some isoxazole compounds display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Biological Activity Overview

A summary of the biological activities associated with this compound includes:

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell lines (e.g., HeLa cells) with IC50_{50} values in the low micromolar range.
AntimicrobialExhibits antibacterial activity against various strains, comparable to established antibiotics.
NeuroprotectivePotential protective effects against neurodegenerative diseases through modulation of signaling pathways.

1. Antiproliferative Studies

A study evaluating various isoxazole derivatives found that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. For instance, the IC50_{50} values for HeLa cells were reported at approximately 1 μM, indicating strong efficacy against cervical cancer cells .

2. Antimicrobial Activity

Research on isoxazole derivatives demonstrated their potential as antimicrobial agents. Compounds with similar structural features showed minimum inhibitory concentrations (MICs) that were significantly lower than those of standard drugs like ciprofloxacin . This suggests that this compound could be developed into a potent antimicrobial agent.

3. Neuroprotective Effects

Recent studies have indicated that certain isoxazole derivatives may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegeneration . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Q & A

Q. What advanced techniques validate regioselectivity in isoxazole ring formation?

  • Answer : Combine:
  • NOE NMR : Confirm spatial proximity of bromophenyl and ethanol groups.
  • X-ray Diffraction : Resolve crystal structures to unambiguously assign substituent positions ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
Reactant of Route 2
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2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

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